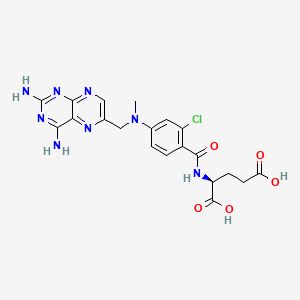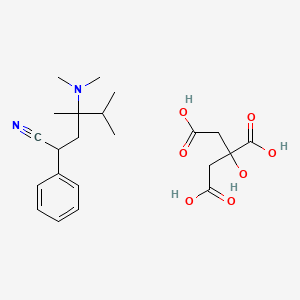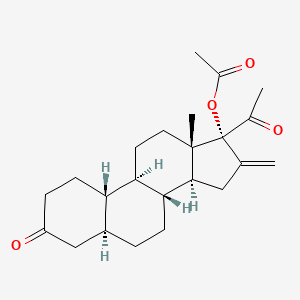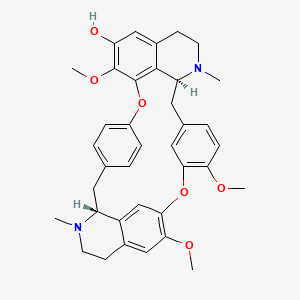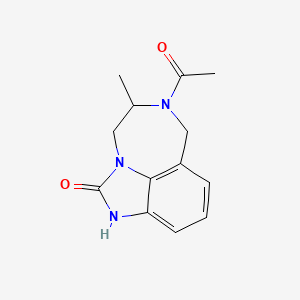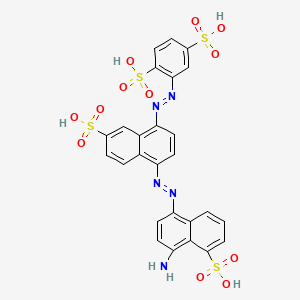
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy, isopropylamino, and propoxymethyl groups attached to an acetophenone core. The fumarate salt form enhances its stability and solubility, making it suitable for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acetophenone core: This can be achieved through Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the hydroxy group: This step involves the hydroxylation of the acetophenone core, which can be done using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the isopropylamino group: This can be accomplished through reductive amination, where the hydroxyacetophenone is reacted with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Addition of the propoxymethyl group: This step involves the alkylation of the acetophenone core with propoxymethyl chloride in the presence of a base like potassium carbonate.
Formation of the fumarate salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isopropylamino and propoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of cellular pathways and physiological responses. The hydroxy and isopropylamino groups may play a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(2-Hydroxy-3-(methylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (21): Similar structure but with a methylamino group instead of an isopropylamino group.
4’-(2-Hydroxy-3-(ethylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (21): Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) is unique due to the presence of the isopropylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Propriétés
Numéro CAS |
104450-37-5 |
|---|---|
Formule moléculaire |
C40H62N2O12 |
Poids moléculaire |
762.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C18H29NO4.C4H4O4/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-3(6)1-2-4(7)8/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
XTWLDOIPPOOMPZ-WXXKFALUSA-N |
SMILES isomérique |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




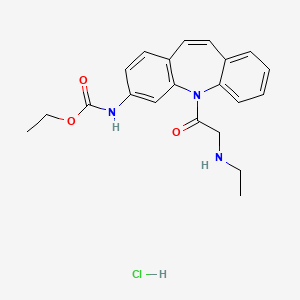
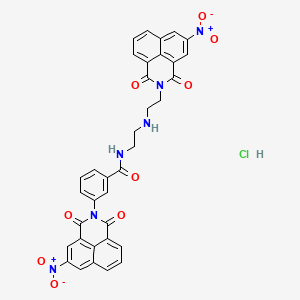
![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)
